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molecular formula C9H11NOS B8281569 4-(2-Thiazolyl)cyclohexanone

4-(2-Thiazolyl)cyclohexanone

Cat. No. B8281569
M. Wt: 181.26 g/mol
InChI Key: TXGXYODPONPBDR-UHFFFAOYSA-N
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Patent
US07985730B2

Procedure details

A solution of 2-(1,4-dioxaspiro[4.5]dec-8-yl)-1,3-thiazole (0.21 g, 0.93 mmol) in 10 mL of THF/3NHCl (1:1) was stirred for 2 h at 50° C. After cooling to room temperature, the mixture was treated with Na2CO3 to pH 8 and extracted with EtOAc (3×). The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), and concentrated to give 0.16 g of 4-(1,3-thiazol-2-yl)cyclohexanone in 95% yield. MS (EI) calcd: (M+H)+=182.1; found: 181.9.
Name
2-(1,4-dioxaspiro[4.5]dec-8-yl)-1,3-thiazole
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[S:12][CH:13]=[CH:14][N:15]=3)[CH2:7][CH2:6]2)[O:4]CC1.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[S:12]1[CH:13]=[CH:14][N:15]=[C:11]1[CH:8]1[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]1 |f:1.2.3|

Inputs

Step One
Name
2-(1,4-dioxaspiro[4.5]dec-8-yl)-1,3-thiazole
Quantity
0.21 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)C=2SC=CN2
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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